endo-BCN CE-Phosphoramidite
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Overview
Description
endo-BCN CE-Phosphoramidite is a chemical compound known for its high reactivity in copper-free click chemistry. It is a derivative of bicyclononyne, a stable cyclooctyne that reacts efficiently with azides and tetrazines. This compound is particularly valuable in the synthesis of oligonucleotides and other biomolecules due to its ability to undergo strain-promoted azide-alkyne cycloaddition and inverse electron demand Diels-Alder reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN CE-Phosphoramidite involves the preparation of bicyclononyne followed by its functionalization with a phosphoramidite group. The reaction typically requires anhydrous conditions and the use of specific solvents like acetonitrile. The process includes the following steps:
- Synthesis of bicyclononyne from a suitable precursor.
- Functionalization of bicyclononyne with a phosphoramidite group under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: endo-BCN CE-Phosphoramidite undergoes several types of chemical reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with azides to form stable triazoles.
Inverse Electron Demand Diels-Alder Reaction (IEDDA): Reacts with tetrazines to form stable adducts.
Common Reagents and Conditions:
Azides: Used in SPAAC reactions under mild conditions.
Tetrazines: Used in IEDDA reactions, typically under ambient conditions.
Major Products:
Triazoles: Formed from SPAAC reactions.
Adducts: Formed from IEDDA reactions
Scientific Research Applications
endo-BCN CE-Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and biomolecules.
Biology: Facilitates the labeling and tracking of biomolecules in living systems.
Industry: Used in the production of functionalized polymers and materials .
Mechanism of Action
The mechanism of action of endo-BCN CE-Phosphoramidite involves its high reactivity towards azides and tetrazines. The compound undergoes strain-promoted cycloaddition reactions, forming stable triazoles and adducts. These reactions are facilitated by the strained ring structure of bicyclononyne, which lowers the activation energy and increases the reaction rate .
Comparison with Similar Compounds
Dibenzocyclooctyne (DBCO): Another cyclooctyne used in click chemistry but less reactive compared to bicyclononyne.
Exo-BCN CE-Phosphoramidite: The exo-stereoisomer of bicyclononyne, which has a lower rate of cycloaddition compared to the endo-stereoisomer.
Uniqueness: endo-BCN CE-Phosphoramidite is unique due to its higher reactivity and efficiency in cycloaddition reactions compared to its exo-conformer and other cyclooctynes like dibenzocyclooctyne .
Properties
Molecular Formula |
C24H40N3O5P |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H40N3O5P/c1-19(2)27(20(3)4)33(31-14-9-12-25)32-17-16-29-15-13-26-24(28)30-18-23-21-10-7-5-6-8-11-22(21)23/h19-23H,7-11,13-18H2,1-4H3,(H,26,28)/t21-,22+,23?,33? |
InChI Key |
YZQOKBSOIFICKY-MJCTZLGASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origin of Product |
United States |
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